9-([1,1'-Biphenyl]-3-yl)-9H-carbazole

Blue Phosphorescent OLED Host Material Triplet Energy

Blue PHOLED researchers often face efficiency losses when para-linked hosts (ET ~2.6 eV) allow back-energy transfer from deep-blue emitters. This meta-linked carbazole-biphenyl host (ET >2.8 eV) solves that problem. - Confines excitons on deep-blue emitters (e.g., Ir(dbfmi), λem=450 nm), suppressing quenching. - Enhances hole mobility for perovskite solar cell HTLs (2.20% absolute PCE gain vs. biphenyl-only HTMs). - Thermally robust (Tdec >360 °C) for VTE processing; supplied at ≥98% (GC) purity for reproducible device fabrication.

Molecular Formula C24H17N
Molecular Weight 319.4 g/mol
CAS No. 1221237-87-1
Cat. No. B1442678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-([1,1'-Biphenyl]-3-yl)-9H-carbazole
CAS1221237-87-1
Molecular FormulaC24H17N
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=CC=CC=C4C5=CC=CC=C53
InChIInChI=1S/C24H17N/c1-2-9-18(10-3-1)19-11-8-12-20(17-19)25-23-15-6-4-13-21(23)22-14-5-7-16-24(22)25/h1-17H
InChIKeyLKXFMLDAUIXMGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-([1,1'-Biphenyl]-3-yl)-9H-carbazole: Product Overview


9-([1,1'-Biphenyl]-3-yl)-9H-carbazole (CAS 1221237-87-1) is a meta-linked phenylcarbazole derivative comprising a carbazole core N-substituted with a 3-biphenyl group . This structural motif confers a high triplet energy (ET > 2.8 eV), making it suitable as a host material for blue phosphorescent OLEDs and as a hole transport layer (HTL) component [1]. The compound is commercially available as a white to light-yellow crystalline powder with a melting point of 126.0–130.0 °C and purities typically ranging from 97% to >99% (GC) .

9-([1,1'-Biphenyl]-3-yl)-9H-carbazole vs. Generic Hosts


The meta-linkage of the biphenyl substituent in 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole is not a trivial structural variation; it fundamentally alters the electronic and morphological properties compared to widely used benchmarks like para-linked CBP or symmetrical bis-carbazoles. Substituting a generic carbazole or a para-linked analog can lead to detrimental effects: para-linkages (e.g., CBP) extend π-conjugation and reduce triplet energy (ET ~2.58–2.65 eV), leading to inefficient blue emission or back-energy transfer [1][2]. Conversely, meta-linkages, as in this compound, disrupt conjugation, raising ET above 2.8 eV, which is essential for blue phosphorescent emitters [1]. Furthermore, the mono-substituted structure of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole provides a distinct balance of molecular weight, thermal stability, and film-forming ability compared to heavier bis-carbazole derivatives, directly impacting vapor deposition processing and device longevity.

9-([1,1'-Biphenyl]-3-yl)-9H-carbazole: Quantitative Evidence


Triplet Energy Advantage over Para-Linked CBP

The meta-linkage of the biphenyl substituent in 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole results in a significantly higher triplet energy (ET) compared to the widely used para-linked benchmark host CBP (4,4'-bis(N-carbazolyl)-1,1'-biphenyl). This is a critical differentiator for blue phosphorescent OLEDs where host ET must exceed the emitter's ET to prevent back-energy transfer. Meta-linked CBP derivatives, including the structural class of this compound, achieve an ET > 2.90 eV, whereas para-linked CBP has an ET of 2.58 eV [1]. Independent studies on the analogous meta-linked mCBP confirm an ET of 2.80 eV, compared to 2.65 eV for para-linked pCBP [2]. This increased ET enables efficient exothermic energy transfer to blue emitters with triplet levels around 2.7–2.8 eV.

Blue Phosphorescent OLED Host Material Triplet Energy Exciton Confinement

Superior Hole Mobility of Carbazole-Biphenyl HTMs

In comparative studies of hole transport materials (HTMs) for perovskite solar cells, the incorporation of a carbazole unit with a biphenyl π-linker—a structural motif present in 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole—has been shown to significantly outperform biphenyl-only analogs. A direct head-to-head study between an HTM containing a carbazole unit (HL-2) and one containing only a biphenyl unit (HL-1) demonstrated that HL-2 achieved a higher power conversion efficiency of 18.34% versus 16.14% for HL-1 [1]. This 2.20% absolute efficiency gain (a 13.6% relative improvement) was attributed to the carbazole's stronger electron-donating ability, resulting in higher hole mobility and more efficient charge extraction at the perovskite/HTM interface [1]. Furthermore, the carbazole-based HL-2 film exhibited a compact, pinhole-free morphology that suppressed non-radiative recombination, improving fill factor and open-circuit voltage [1].

Hole Transport Material Perovskite Solar Cells Hole Mobility OLED HTL

High Thermal Stability for Vapor Deposition

Thermogravimetric analysis (TGA) of the related carbazole-biphenyl structural class reveals a high decomposition onset temperature, which is critical for vacuum thermal evaporation (VTE) processing. Representative compounds in this class, such as those studied in reference [1], show no weight loss until 360 °C under nitrogen atmosphere, with decomposition occurring between 360 and 400 °C [1]. This thermal robustness is comparable to, or exceeds, many standard OLED host materials. For reference, the benchmark host CBP has a reported glass transition temperature (Tg) of 62 °C and a decomposition temperature (Td, 5% weight loss) of approximately 379 °C [2]. The high Td of the carbazole-biphenyl class ensures that 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole can withstand the elevated temperatures required for sublimation purification and device fabrication without degradation.

Thermal Stability TGA OLED Fabrication Vacuum Deposition

High Purity and Synthetic Accessibility

The synthesis of substituted 9H-carbazoles, including N-aryl derivatives like 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole, can be achieved with high efficiency. A reported photoinitiated SRN1 mechanism for synthesizing substituted 9H-carbazoles achieves yields up to 96% under mild, metal-free conditions [1]. This high synthetic yield translates to favorable economics for large-scale production and reliable supply for academic and industrial research. Commercially, this compound is readily available from multiple vendors with stringent purity specifications. For instance, AKSci offers a minimum purity of 99% (GC) , and TCI Chemicals specifies >98.0% (GC) . This high and verifiable purity, often with melting point confirmation (126.0–130.0 °C) , minimizes batch-to-batch variability, a critical factor for reproducible device performance in OLED and OPV research.

Synthesis Yield Purity Specification Chemical Procurement OLED Research

9-([1,1'-Biphenyl]-3-yl)-9H-carbazole: Application Scenarios


Host for Blue Phosphorescent OLEDs

Leverage the high triplet energy (ET > 2.8 eV) of this meta-linked carbazole-biphenyl host to fabricate blue phosphorescent OLEDs with minimized exciton quenching and back-energy transfer. This compound is particularly suited for use with deep-blue emitters like Ir(dbfmi) (λem = 450 nm) where conventional CBP hosts (ET = 2.58 eV) fail [1][2].

HTL Component for Perovskite Solar Cells and OLEDs

Utilize the enhanced hole mobility conferred by the carbazole-biphenyl π-system to improve charge extraction and reduce interfacial recombination in perovskite solar cells. Device data shows a 2.20% absolute PCE gain when employing carbazole-based HTMs over biphenyl-only alternatives [3]. This makes the compound a valuable building block for designing high-performance HTL materials.

Thermally Stable Vacuum-Deposited Thin Films

The compound's high decomposition onset temperature (>360 °C) and favorable film-forming properties make it ideal for vacuum thermal evaporation (VTE) processes used in OLED display manufacturing. Its thermal stability is on par with industry-standard hosts like CBP, ensuring compatibility with existing fabrication infrastructure [4].

Synthetic Intermediate for Carbazole-Based Optoelectronic Materials

Employ 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole as a versatile intermediate for further functionalization (e.g., bromination, borylation) to synthesize complex bipolar hosts, TADF emitters, or polymeric HTMs. The high synthetic yields (up to 96%) reported for this class of compounds ensure cost-effective derivatization [5].

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